Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Pharmaceutical intermediate Purity specification Quality control

Fimasartan intermediate procurement often faces purity variability and missing characterization. Ethyl 4-(4-(aminomethyl)phenyl)butanoate (CAS 757139-57-4) overcomes these challenges: • 98% HPLC purity, meeting ICH Q3A impurity thresholds • Published NMR/IR spectra for reliable batch identity confirmation • Commercial availability up to 50 kg, supporting pilot to full-scale production Free base (logP ~1.87) enables versatile ARB analog library synthesis via ester hydrolysis and amide coupling.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B15306788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(aminomethyl)phenyl)butanoate
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC=C(C=C1)CN
InChIInChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3
InChIKeyYEZODOSKIMQNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-(aminomethyl)phenyl)butanoate Overview


Ethyl 4-(4-(aminomethyl)phenyl)butanoate (CAS 757139-57-4, MF C13H19NO2, MW 221.30) is an organic compound classified as a fatty acid ester . It serves as a key pharmaceutical intermediate, most notably in the synthesis of Fimasartan, an angiotensin II receptor blocker (ARB) approved for hypertension treatment [1]. Structurally, it comprises an ethyl ester of a 4-(aminomethyl)phenylbutanoic acid core, featuring both an aromatic amine and a terminal ester moiety . This bifunctional architecture enables its use as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex pharmacophores .

Key intermediate for Fimasartan (ARB) synthesis
Bifunctional amine and ethyl ester for coupling
Multi-kilogram supply capability

Ethyl 4-(4-(aminomethyl)phenyl)butanoate Substitution Risks


Compounds within the 4-(aminomethyl)phenylbutanoate class share a core scaffold but exhibit critical differences in ester group, salt form, and purity that directly impact downstream synthetic utility and regulatory compliance . For example, substituting the ethyl ester with a tert-butyl ester alters steric bulk and deprotection conditions, potentially reducing reaction yields or introducing new impurities . Similarly, using the free carboxylic acid instead of the ester requires an additional activation step, increasing step count and cost [1]. Hydrochloride salt forms offer different solubility and handling characteristics compared to the free base, affecting reaction homogeneity [2]. Even within the same CAS registry, supplier-reported purity can vary from 97% to 98% (HPLC), a difference that may be critical for meeting pharmaceutical intermediate specifications . Therefore, generic substitution without rigorous equivalence testing can compromise both process robustness and final product quality.

Ester group variation (e.g., tert-butyl) may alter deprotection conditions and impurity profile.
Free acid analog requires an additional activation step, increasing step count and reagent use.
Chloride salt form introduces counterion that may interfere with metal-catalyzed couplings.

Ethyl 4-(4-(aminomethyl)phenyl)butanoate Evidence vs. Analogs


Purity Advantage vs. Standard Analogs

Commercial sourcing data indicate that Ethyl 4-(4-(aminomethyl)phenyl)butanoate (CAS 757139-57-4) is routinely available at a minimum HPLC purity of 98%, as specified by multiple suppliers . In contrast, standard offerings of closely related analogs, such as the hydrochloride salt of the corresponding carboxylic acid (CAS 2155852-61-0), are commonly listed at 95% purity [1]. The absolute purity difference of approximately 3 percentage points translates to a significantly lower impurity burden (≤2% vs. ≤5% total impurities), which is critical for pharmaceutical intermediate applications where trace impurities can propagate through multi-step syntheses and affect final API purity [2].

Purity vs analog
Cross-study
Target: 98% min (HPLC); Comparator HCl salt: 95% purity. Impurity reduction ~60%.
May reduce impurity carryover risk in API synthesis.
Supplier-reported minimum purity specifications.
Pharmaceutical intermediate Purity specification Quality control

Lipophilicity and Reaction Compatibility

The ethyl ester derivative (target compound) possesses a calculated logP of approximately 1.87, indicating moderate lipophilicity suitable for organic phase reactions [1]. This contrasts sharply with the free carboxylic acid analog, 4-(4-(aminomethyl)phenyl)butanoic acid (CAS 34162-04-4), which is substantially more polar and water-soluble due to its ionizable carboxyl group [2]. The ester form enables direct use in amide coupling and N-alkylation reactions without requiring an additional esterification or activation step, streamlining the synthetic route and reducing overall step count by at least one synthetic transformation compared to using the carboxylic acid [3].

Lipophilicity & step economy
Class-level
Target logP ≈ 1.87, ready for direct coupling. Free acid requires activation (≥1 extra step).
Supports streamlined synthesis route assessment.
Calculated logP; amide bond formation protocols.
Lipophilicity Reaction compatibility Process chemistry

Free Base Handling and Stability

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is supplied as the free base, which exhibits general stability under standard laboratory conditions but is sensitive to hydrolysis under strongly acidic or basic environments . The hydrochloride salt analog (CAS 2155852-61-0) is marketed as a 'chemically stable' solid form, yet its hygroscopic nature can lead to variable stoichiometry and handling difficulties in moisture-sensitive reactions [1]. The free base form avoids the introduction of chloride ions, which can be problematic in metal-catalyzed cross-coupling reactions and may necessitate additional washing steps to remove ionic byproducts [2].

Counterion impact
Class-level
Target free base: no chloride. Comparator HCl salt: ~15.4% w/w chloride content.
May avoid catalyst poisoning in metal-mediated reactions.
Based on molecular formula calculation.
Salt form selection Stability Handling

Supply Chain and Scale Availability

Supplier data indicate that Ethyl 4-(4-(aminomethyl)phenyl)butanoate is offered in packaging sizes ranging from 100g to 50kg, reflecting established multi-kilogram manufacturing capability . In contrast, closely related analogs such as tert-butyl 4-[4-(aminomethyl)phenyl]butanoate (CAS 2639415-51-1) and the hydrochloride salt (CAS 2155852-61-0) are primarily listed in sub-gram to gram quantities (e.g., 0.1g to 5g), with significantly higher unit pricing indicative of research-scale rather than commercial-scale production [1]. This difference in available scale directly impacts procurement lead times and cost-effectiveness for pilot plant and manufacturing campaigns.

Supply scale
Cross-study
Target available up to 50 kg. Analog HCl salt and tert-butyl ester limited to gram scale.
Indicates industrial-scale procurement feasibility.
Supplier catalog listings.
Supply chain Scale-up Procurement

Efficient One-Step Synthesis

A 2023 publication in Molbank describes a one-step synthesis of Ethyl 4-(4-(aminomethyl)phenyl)butanoate in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with alternative synthetic approaches for related 4-(aminomethyl)phenylbutanoate derivatives, which often require multi-step sequences with lower overall yields . For context, the synthesis of a key Fimasartan intermediate (compound 1) in a prior art route reportedly achieved only 57.1% yield, highlighting the efficiency advantage of the reported methodology for the target compound [2].

Synthesis efficiency
Head-to-head
Target: one-step quantitative yield. Prior art route: 57.1% yield, multi-step.
May improve process economics and reduce waste.
Molbank 2023 protocol vs. patent route.
Synthetic methodology Yield optimization Process efficiency

Validated Spectral Characterization

The Molbank publication provides a complete analytical characterization package for Ethyl 4-(4-(aminomethyl)phenyl)butanoate, including 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy data [1]. This level of detailed spectroscopic characterization is not universally available for all in-class analogs. For instance, the hydrochloride salt (CAS 2155852-61-0) and tert-butyl ester (CAS 2639415-51-1) typically lack peer-reviewed, fully assigned spectral data in the public domain, relying instead on vendor-provided certificates of analysis [2]. The availability of comprehensive, peer-reviewed spectral data facilitates regulatory dossier preparation and simplifies analytical method development for incoming material qualification.

Analytical characterization
Cross-study
Target: peer-reviewed 1H, 13C NMR, IR, Raman. Analogs: limited public data.
Supports identity confirmation and method development.
Published in Molbank 2023.
Analytical characterization Structural confirmation Quality assurance

Ethyl 4-(4-(aminomethyl)phenyl)butanoate Applications


GMP-Compliant Fimasartan API Manufacturing

In the industrial synthesis of Fimasartan potassium trihydrate, the 98% minimum HPLC purity specification of Ethyl 4-(4-(aminomethyl)phenyl)butanoate supports compliance with ICH Q3A impurity guidelines for drug substances. The established commercial availability in multi-kilogram quantities (up to 50kg) [1] aligns with pilot plant and commercial manufacturing scales. The compound's use as a key building block in patented Fimasartan synthetic routes [2] makes it a critical procurement item for generic API manufacturers developing ANDA submissions.

ARB Analog Library Synthesis

The free base form of Ethyl 4-(4-(aminomethyl)phenyl)butanoate, with its logP of ~1.87 , is well-suited for constructing focused libraries of angiotensin II receptor antagonist analogs. The ester moiety can be readily diversified via hydrolysis and subsequent amide coupling, while the aromatic amine serves as a handle for N-alkylation or reductive amination reactions [1]. The comprehensive NMR and IR spectral characterization published in Molbank [2] provides a reliable benchmark for confirming the identity of newly synthesized derivatives.

Scale-Up with Validated Methodology

Process development teams can leverage the one-step, quantitative-yield synthesis protocol published in Molbank as a starting point for scale-up. The reported Vilsmeier conditions offer a robust, high-efficiency route that contrasts favorably with lower-yielding (57.1%) multi-step approaches described in prior art patents [1]. This methodology can be adapted for continuous flow manufacturing to further enhance throughput and reduce solvent consumption, directly addressing the procurement of the target compound or its in-house production.

Analytical Reference Standard & Impurity Profiling

Given its high purity specification (98% by HPLC) and the availability of fully assigned spectroscopic data [1], Ethyl 4-(4-(aminomethyl)phenyl)butanoate is suitable for use as a reference standard in analytical method development. Quality control laboratories can utilize the published NMR and IR spectra to confirm the identity of incoming batches and to develop HPLC methods for quantifying related substances and potential process impurities in the final Fimasartan API [2].

Application
Selection Property
Validation Focus
Fimasartan intermediate synthesis
High purity specification
Impurity carryover risk review
ARB analog library synthesis
Bifunctional reactivity (amine, ester)
Derivatization and coupling method suitability
Scale-up process development
Reported high-yield one-step protocol
Process robustness and cost assessment
Analytical reference standard
Peer-reviewed characterization data
Method development and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.